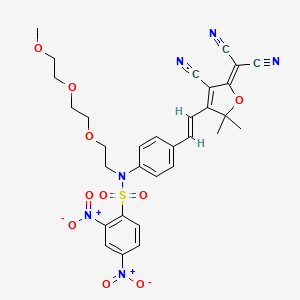
ThioFluor 623
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ThioFluor 623 is a fluorescent turn-on probe that can be used for the selective sensing and bioimaging of thiols . It displays excellent immunity to interference from nitrogen and oxygen nucleophiles . In the absence of thiols, the probe is essentially non-fluorescent; thiols cause cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .
Molecular Structure Analysis
ThioFluor 623 has the molecular formula C31H30N6O10S . Its structure includes a furanyl ring and a benzenesulfonamide group . The InChI code for ThioFluor 623 is InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ .
Chemical Reactions Analysis
ThioFluor 623 is essentially non-fluorescent in the absence of thiols. The presence of thiols causes the cleavage of the probe, releasing a red-emissive donor-acceptor fluorophore .
Physical And Chemical Properties Analysis
ThioFluor 623 has a molecular weight of 678.7 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 14 hydrogen bond acceptors . The compound is a crystalline solid and is soluble in DMF and DMSO .
Scientific Research Applications
Fluorescent Probe for Thiol Bioimaging
ThioFluor 623 is a fluorescent probe used for thiol bioimaging . It responds upon exposure to thiols with an increase in fluorescence intensity of up to 120-fold . This response is selective for thiols and occurs in aqueous media .
Non-Fluorescent in Absence of Thiols
In the absence of thiols, ThioFluor 623 is essentially non-fluorescent . Thiols cause cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .
Ideal Performance in Biological Systems
The fluorescence quantum yield of the cleaved product, generated in response to thiols, increases in more viscous media . This suggests ideal performance of ThioFluor 623 in biological systems .
Applicability to Single-Molecule or 2-Photon Sensing Schemes
The properties of ThioFluor 623 suggest its applicability to single-molecule or 2-photon sensing schemes . This makes it a valuable tool in advanced imaging techniques .
Cell-Permeable
ThioFluor 623 is cell-permeable . This means it can penetrate cell membranes, making it useful for intracellular studies .
Reacts Selectively with Intracellular Thiols
ThioFluor 623 reacts selectively with intracellular thiols . This selectivity makes it a powerful tool for studying the role of thiols in cellular processes .
Rate Constant Depends on Substrate
The pseudo-first order rate constant (kobs) of ThioFluor 623 depends on the substrate . For example, it is 2.1 x 10−3 s−1 for cysteine and 2.0 x 10−5 s−1 for human serum albumin .
Excellent Immunity to Interference
ThioFluor 623 displays excellent immunity to interference from nitrogen and oxygen nucleophiles . This makes it a reliable probe in complex biological systems .
Mechanism of Action
Target of Action
ThioFluor 623 is a fluorescent probe that primarily targets thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including protein function, cellular signaling, and antioxidant defense .
Mode of Action
ThioFluor 623 operates through a selective and sensitive mechanism. Upon exposure to thiols, it responds with an increase in fluorescence intensity of up to 120-fold . This response is selective for thiols and occurs in aqueous media . In the absence of thiols, ThioFluor 623 is essentially non-fluorescent . The interaction with thiols causes cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .
Biochemical Pathways
These could include pathways related to oxidative stress and reactive sulfur species .
Pharmacokinetics
It is known that thiofluor 623 is cell-permeable , suggesting it can be absorbed and distributed within biological systems
Result of Action
The primary result of ThioFluor 623’s action is the generation of a fluorophore with an absorption maximum of 563 nm and emission at 623 nm upon interaction with thiols . This allows for the detection and bioimaging of thiols in a biological system . The fluorescence quantum yield of the cleaved product, generated in response to thiols, increases in more viscous media , suggesting its performance may be enhanced in certain biological systems.
Action Environment
The action of ThioFluor 623 is influenced by the presence of thiols in the environment . It is also known to perform ideally in more viscous media . .
Safety and Hazards
ThioFluor 623 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to avoid exposure .
properties
IUPAC Name |
N-[4-[(E)-2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPMXQUCTGVMFA-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
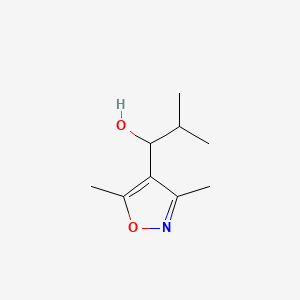

![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
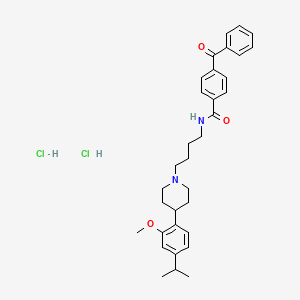
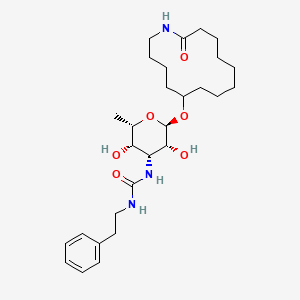
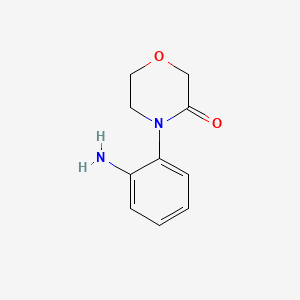

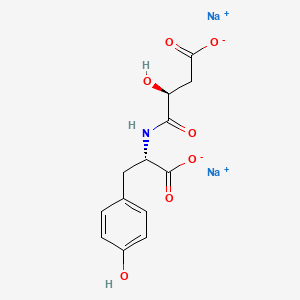
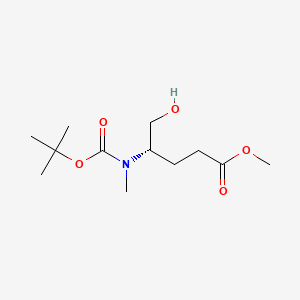
![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)

